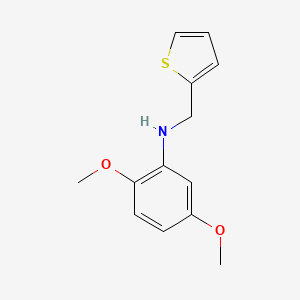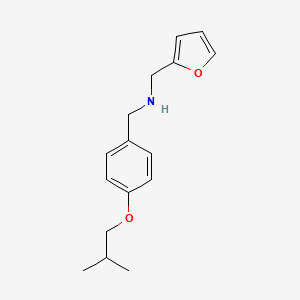
2-Furyl-N-(4-isobutoxybenzyl)methanamine
Übersicht
Beschreibung
2-Furyl-N-(4-isobutoxybenzyl)methanamine is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.34 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of 2-Furyl-N-(4-isobutoxybenzyl)methanamine can be represented by the SMILES notation:CC(C)COC1=CC=C(C=C1)CNCC2=CC=CO2 . This notation provides a way to represent the structure using ASCII strings.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents : Some derivatives of 2-Furyl-N-(4-isobutoxybenzyl)methanamine have been synthesized and found to possess antibacterial properties with mild cytotoxicity. These compounds show decent inhibitory effects against both Gram-negative and Gram-positive bacteria, indicating their potential as therapeutic agents (Abbasi et al., 2018).
Antimycobacterial Activity : Certain derivatives, such as 6-(2-furyl)-9-(p-methoxybenzyl)purines, have been synthesized and demonstrated the ability to inhibit the growth of Mycobacterium tuberculosis. These compounds exhibit low toxicity toward mammalian cells and are inactive toward common bacteria like Staphylococcus aureus and Escherichia coli, making them promising drug candidates (Braendvang & Gundersen, 2007).
Enzyme Inhibition : Some synthesized compounds of 2-Furyl-N-(4-isobutoxybenzyl)methanamine derivatives show significant enzyme inhibitory activity. For instance, they exhibit considerable inhibitory activity against enzymes like α-glucosidase, acetylcholinesterase, and butyrylcholinesterase. This suggests their potential application in treating diseases like Alzheimer's (Hussain et al., 2017).
Chemical Synthesis : The compound has been used in various synthetic routes to produce different chemical structures. For example, it has been involved in the synthesis of dinucleating ligands and in the Friedel–Crafts reaction for synthesizing phthalides (Sun et al., 2001), (Shpuntov et al., 2015).
Radiosynthesis and Imaging : Derivatives of 2-Furyl-N-(4-isobutoxybenzyl)methanamine have been used in radiosynthesis for imaging applications, such as in positron emission tomography (PET) imaging studies. They show binding affinity to various neurotransmitter transporters, which can be valuable in neurological research (Stehouwer et al., 2005).
Phytotoxicity Studies : The compound and its derivatives have been evaluated for phytotoxicity, indicating their potential impact on plant growth and development. This can be relevant for agricultural chemistry and environmental studies (Matusiak et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-[4-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-13(2)12-19-15-7-5-14(6-8-15)10-17-11-16-4-3-9-18-16/h3-9,13,17H,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRZDOQAYBRZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furyl-N-(4-isobutoxybenzyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
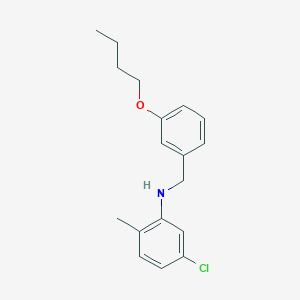

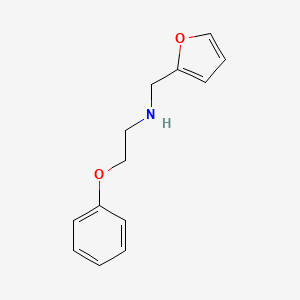
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)

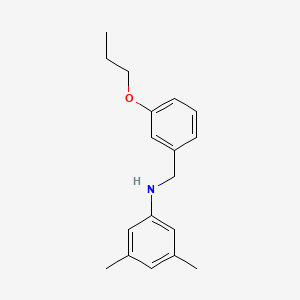
![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
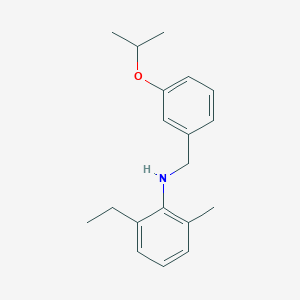
![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)
